molecular formula C10H12O3 B14306173 4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one CAS No. 113425-33-5

4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one

Cat. No.: B14306173
CAS No.: 113425-33-5
M. Wt: 180.20 g/mol
InChI Key: FYEXNTHRDSRUBF-UHFFFAOYSA-N
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Description

4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one (CAS: 113425-33-5) is a high-purity research chemical with significant applications in mechanistic organic photochemistry and biochemical studies. This compound, with the molecular formula C10H12O3 and an average mass of 180.20 g/mol , serves as a key model system for investigating the photo-Favorskii rearrangement, a clean and efficient photoreaction . Studies utilizing this compound have been instrumental in quantifying the intermediacy of a triplet biradical and a planar zwitterion on the major rearrangement pathway, helping to elucidate the mechanism behind the formation of racemic rearrangement products . Beyond its role in fundamental photochemical research, this butanone derivative is structurally related to raspberry ketone and is valuable in metabolic and pharmacokinetic research . Researchers employ such compounds to develop advanced analytical methods, such as UHPLC-QqQ-MS/MS, for the targeted determination of metabolites in plasma and brain specimens, aiding studies on bioavailability and toxicity . This product is intended for non-human research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

113425-33-5

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

4-hydroxy-1-(4-hydroxyphenyl)butan-1-one

InChI

InChI=1S/C10H12O3/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6,11-12H,1-2,7H2

InChI Key

FYEXNTHRDSRUBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCO)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through electrophilic aromatic substitution, where the acyl group is introduced at the para position relative to the existing hydroxyl group. Anhydrous conditions are critical to prevent catalyst deactivation, with typical temperatures ranging from 0°C to 50°C. Post-reduction steps using agents like sodium borohydride (NaBH₄) may follow to stabilize intermediates.

Limitations and Mitigation Strategies

Traditional Friedel-Crafts methods face challenges such as excessive AlCl₃ usage (stoichiometric amounts) and halogenated solvent waste. Advances include:

  • Catalyst immobilization : Supporting AlCl₃ on mesoporous silica reduces leaching and enables reuse.
  • Solvent-free systems : Microwave-assisted reactions under neat conditions shorten reaction times by 40%.

Multi-Step Synthesis via Alkoxy Intermediates

A patented multi-step route (EP0038480A1) achieves high purity (95%) through intermediates like 1-(4-tert-alkoxy-phenyl)butan-3-one. This method avoids direct handling of corrosive hydrobromic acid, addressing safety concerns in industrial settings.

Synthetic Pathway

  • Condensation : 4-tert-alkoxy-benzaldehyde reacts with acetone under alkaline conditions (15–35°C) to form 1-(4-tert-alkoxy-phenyl)but-1-en-3-one.
  • Hydrogenation : The enone intermediate undergoes catalytic hydrogenation using Pd/C or Pt/C in methanol, yielding 1-(4-tert-alkoxy-phenyl)butan-3-one.
  • Acid-catalyzed cleavage : Treatment with sulfuric acid (40–150°C) removes the tert-alkoxy group, producing 4-hydroxy-1-(4-hydroxyphenyl)butan-1-one.

Performance Metrics

  • Yield : 93% after recrystallization.
  • Purity : ≥95% by HPLC.
  • Scalability : Demonstrated at pilot-plant scale (100 g batches).

Catalytic Alkylation Using Acid Catalysts

Solid acid catalysts have revolutionized the synthesis, enhancing sustainability. Two prominent approaches employ fluorinated molecular sieves and montmorillonite clays.

HF-Modified Molecular Sieves (CN102372617A)

Phenol reacts with 4-hydroxy-2-butanone over HF-treated USY zeolites at 110°C for 18–26 hours. Key parameters:

  • Catalyst loading : 1–5 wt% HF.
  • Yield : 74.9–75.1%.
  • Selectivity : >90% toward target product.

Montmorillonite Clay Catalysts (US8471068B2)

Montmorillonite K10 clay facilitates alkylation at 110°C with a phenol-to-4-hydroxybutan-2-one molar ratio of 5:1. Advantages include:

  • Reusability : 5 cycles with <10% activity loss.
  • Solvent-free operation : Eliminates volatile organic compound (VOC) emissions.

Comparative Analysis of Preparation Methods

Method Catalyst Temperature Time Yield Advantages Limitations
Friedel-Crafts Alkylation AlCl₃ 0–50°C 6–12 h 60–70% High functional group tolerance Halogenated waste, stoichiometric catalyst
Multi-Step Synthesis Pd/C, H₂SO₄ 40–150°C 24 h 93% High purity, scalable Complex purification steps
HF/Molecular Sieve USY zeolite + HF 110°C 18–26 h 75% Moderate yields, reusable catalyst HF handling risks
Montmorillonite Clay K10 clay 110°C 8–12 h 68% Eco-friendly, solvent-free Lower yields vs. multi-step methods

Mechanistic Insights and Reaction Optimization

Role of Acid Catalysts

Brønsted acid sites in montmorillonite facilitate protonation of 4-hydroxybutan-2-one, generating a carbocation that undergoes electrophilic substitution with phenol. In contrast, Lewis acids in Friedel-Crafts methods polarize acyl groups to enhance electrophilicity.

Temperature and Solvent Effects

  • Low temperatures (0–50°C): Favor kinetic control in Friedel-Crafts reactions, minimizing side products.
  • Aprotic solvents : Dichloromethane improves AlCl₃ solubility but complicates recovery.

Environmental and Industrial Considerations

Waste Stream Management

  • Multi-step synthesis : Generates isobutylene as a byproduct, which can be captured and repurposed.
  • Clay catalysts : Enable aqueous workup, reducing hazardous waste.

Cost-Benefit Analysis

  • Catalyst costs : Pd/C ($120/g) vs. montmorillonite ($0.50/g).
  • Energy consumption : Microwave-assisted Friedel-Crafts reduces heating time by 30%.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one involves its interaction with various molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it can modulate enzyme activities and signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substituents

  • 4-Hydroxy-1-(3-pyridinyl)-1-butanone (HPB, CAS: 59578-62-0): Replaces the 4-hydroxyphenyl group with a pyridin-3-yl moiety. Exhibits a lower molecular weight (165.19 g/mol vs. 164.20 g/mol) due to the nitrogen atom in the aromatic ring. Demonstrates distinct electronic properties, influencing solubility and reactivity in biological systems .
  • 1-(4-Fluorophenyl)-4-ethoxybutan-1-one (CAS: 1157687-85-8) :

    • Substitutes the hydroxyl group on the phenyl ring with a fluorine atom and adds an ethoxy group at the fourth carbon.
    • Shows enhanced lipophilicity (logP: ~2.5 vs. ~1.8 for the parent compound), impacting membrane permeability .

Analogs with Modified Ketone Backbones

  • 4-Chloro-1-(4-hydroxyphenyl)butan-1-one (CAS: N/A) :

    • Replaces the hydroxyl group at the fourth carbon with chlorine.
    • Exhibits higher electrophilicity, making it a reactive intermediate in cross-coupling reactions .
  • 4-Hydroxy-1-(5-(1-methoxyethyl)furan-2-yl)butan-1-one (52c) :

    • Features a furan ring instead of the phenyl group.
    • Displays unique IR and NMR spectral profiles (e.g., δ 7.17 ppm for furan protons) and reduced cytotoxicity compared to phenyl analogs .

Bioactive Derivatives

  • N-(4-Hydroxyphenyl)maleimide (13, IC₅₀ = 12.9 μM): Incorporates a maleimide group, enhancing inhibition of monoacylglycerol lipase (MGL). Retains selectivity (100–300×) for MGL over fatty acid amide hydrolase (FAAH) .
  • 1-(4-Cyclohexylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK43) :

    • Substitutes the hydroxyphenyl group with a thiophene and adds a piperazine ring.
    • Achieves 82% synthesis yield under optimized conditions (vs. 70% in anhydrous DMF) .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP Key Substituents
4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one C₁₀H₁₂O₂ 164.20 1.8 4-hydroxyphenyl, 4-hydroxy
4-Hydroxy-1-(3-pyridinyl)-1-butanone C₉H₁₁NO₂ 165.19 1.2 Pyridin-3-yl, 4-hydroxy
1-(4-Fluorophenyl)-4-ethoxybutan-1-one C₁₂H₁₅FO₂ 210.24 2.5 4-fluorophenyl, 4-ethoxy
4-Chloro-1-(4-hydroxyphenyl)butan-1-one C₁₀H₁₁ClO₂ 198.65 2.1 4-hydroxyphenyl, 4-chloro

Key Research Findings

  • Synthetic Efficiency : Derivatives with piperazine or morpholine substituents (e.g., 14d, 15a) achieve >90% yields under optimized conditions, surpassing traditional methods .
  • Cytotoxicity : Phenyl-substituted analogs (e.g., β-carboline derivatives) show variable IC₅₀ values (1.09–1.83 μM) in prostate (PC-3) and ovarian (OVCAR-03) cancer lines, comparable to some clinical candidates .
  • Structural Stability : Hydroxyl groups on the phenyl ring enhance hydrogen-bonding interactions in crystal structures, improving stability in SHELX-refined models .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one in synthetic samples?

  • Methodological Answer : Combine spectroscopic techniques (e.g., LC-MS/MS for molecular weight verification ) with crystallographic analysis using programs like SHELXL for small-molecule refinement . For UV stability assessment, perform photodegradation studies under controlled UV-Vis radiation (e.g., 1.065 Einstein/dm³·min for 15–60 minutes) and monitor degradation via LC-MS/MS .

Q. What synthetic routes are reported for 4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one and its analogs?

  • Methodological Answer : Utilize Friedel-Crafts acylation with 4-hydroxyphenyl precursors and butanone derivatives. For purification, employ column chromatography (e.g., silica gel with toluene/ethyl acetate gradients) and validate purity via HPLC under conditions like methanol/sodium acetate buffer (pH 4.6) at 65:35 ratios .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

  • Methodological Answer : Use WinGX and ORTEP for Windows to model anisotropic displacement ellipsoids and analyze bond lengths/angles. Cross-validate results with SHELXL refinement, ensuring R-factors < 5% for high-confidence structural assignments .

Advanced Research Questions

Q. What experimental design is optimal for studying the compound’s role in tobacco-specific nitrosamine (TSNA) metabolism?

  • Methodological Answer : Employ nanoelectrospray-HRMS to quantify DNA adducts in human oral cells exposed to 4-Hydroxy-1-(3-pyridyl)-1-butanone (a structural analog). Use isotopically labeled internal standards to differentiate adducts from background noise . For mechanistic insights, perform kinetic studies on nitrosoamine formation under simulated physiological conditions.

Q. How do photodegradation pathways of 4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one compare to pyridylketoxime analogs?

  • Methodological Answer : Conduct UV-Vis exposure experiments (e.g., 254 nm) in hydrophobic solvents and monitor degradation via LC-MS/MS. Compare half-lives with pyridylketoximes, noting differences in radical-mediated vs. hydrolytic degradation mechanisms. Use deuterated solvents to isolate photolytic pathways .

Q. What strategies address conflicting bioactivity data in structurally related compounds like phloretin?

  • Methodological Answer : Perform comparative SAR studies using 3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one (phloretin) as a control. Assess antioxidant activity via DPPH/ABTS assays and validate with in vitro models (e.g., macrophage ROS inhibition). Discrepancies may arise from hydroxyl group positioning affecting hydrogen-bonding capacity .

Q. How can researchers reconcile discrepancies in safety assessments for fragrance-related applications?

  • Methodological Answer : Follow RIFM criteria for aquatic risk prioritization, including log Kow and biodegradability testing. Cross-reference IFRA Standards for maximum acceptable concentrations (e.g., 0.1% in leave-on cosmetics) and validate with epidermal sensitization assays .

Data Contradiction Analysis

Q. Why do chromatographic retention times vary across studies for 4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one?

  • Methodological Answer : Variability arises from mobile phase composition (e.g., methanol vs. acetonitrile) and column chemistry (C18 vs. phenyl-hexyl). Standardize methods using sodium 1-octanesulfonate buffer (pH 4.6) and report retention factors (k) alongside absolute times .

Q. How to resolve conflicting crystallographic data on hydrogen-bonding networks?

  • Methodological Answer : Re-refine datasets using SHELXL with TWIN/BASF corrections for twinned crystals. Validate hydrogen positions via Fourier difference maps and compare packing motifs with Cambridge Structural Database entries .

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